2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3
Description
Molecular Architecture and Isomeric Considerations
The core scaffold of 2-(3-fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 comprises a bicyclic quinolinone system substituted at positions 2, 5, and 6. The molecular formula of the protio analog is C₁₆H₁₂FNO₃, with a computed molecular weight of 285.27 g/mol. The deuterated variant, incorporating three deuterium atoms at the methoxy group, adopts the formula C₁₆H₉D₃FNO₃, increasing its molecular weight to 288.29 g/mol.
The SMILES notation (COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O) delineates the connectivity: a quinolin-4-one core with a 3-fluorophenyl group at position 2, a hydroxy group at position 5, and a methoxy-d₃ group at position 6. The InChIKey (KCVJMDUIINBSFV-UHFFFAOYSA-N) confirms the stereochemical uniqueness of the protio form, which remains consistent in the deuterated analog except for isotopic substitution.
Isomeric possibilities arise primarily from positional variations in substituents. For instance, the fluorophenyl group’s attachment at position 2 precludes regioisomerism with other quinolinone derivatives bearing substituents at positions 1 or 3. Additionally, the fixed keto group at position 4 eliminates enol tautomerism at this site, though tautomeric equilibria persist at the hydroxy-substituted position 5 (discussed in Section 1.4).
Properties
Molecular Formula |
C16H12FNO3 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-hydroxy-6-(trideuteriomethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H12FNO3/c1-21-14-6-5-11-15(16(14)20)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8,20H,1H3,(H,18,19)/i1D3 |
InChI Key |
KCVJMDUIINBSFV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)O |
Origin of Product |
United States |
Preparation Methods
β-Ketoamide Cyclization
The quinolinone core is classically synthesized via acid-catalyzed cyclization of β-ketoamide intermediates. A representative protocol adapted from involves:
Condensation of 4-(Acetyloxy)-2H,3H-pyran-2,6-dione with N-methyl-4-methoxyaniline :
Cyclization with Concentrated Sulfuric Acid :
Alternative Cyclization Methods
Photochemical and microwave-assisted cyclization have been explored for related quinolinones but show limited applicability to deuterated systems due to side reactions.
Deuterium Labeling Strategies
Sodium Borodeuteride Reduction
Deuterium incorporation at position 4 (C-4) is achieved by reducing a ketone precursor with NaBD4:
Reduction of 4-(2-Ketoethyl)-6-methoxyquinolinone :
Chlorination and Piperazinyl Substitution :
Acid-Catalyzed H/D Exchange
Deuterium at the 5-hydroxy group can be introduced via refluxing in D2O with a catalytic acid:
- Exchange Protocol :
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Reaction Step | Optimal Temp (°C) | Solvent System | Yield (%) |
|---|---|---|---|
| β-Ketoamide Cyclization | 80 | H2SO4 (neat) | 76 |
| NaBD4 Reduction | 65 (reflux) | THF/MeOH (10:1) | 72 |
| H/D Exchange | 80 | D2O/HCl | 90 |
Key Insight : Polar aprotic solvents (THF) enhance deuteration efficiency by stabilizing borodeuteride intermediates.
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography (SiO2, CH2Cl2/MeOH 95:5) to isolate deuterated species.
Isotopic Purity Analysis
- MS Data : Expected m/z for C16H10D3FNO3: 318.12 (M+H)+.
- 1H NMR : Absence of signals at δ 4.2 (C-4 CH2) confirms deuteration.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinolinone core can be reduced to a quinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a quinolinone derivative with a carbonyl group.
Reduction: Formation of a quinoline derivative.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxy and methoxy groups can modulate its pharmacokinetic properties. The deuterium labeling can also influence the compound’s metabolic stability and reduce its rate of degradation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The quinolinone core is a common motif in medicinal chemistry. Below is a comparison with structurally related compounds:
Key Observations :
Deuterium Effects: The deuterated analog exhibits enhanced metabolic stability compared to its non-deuterated counterpart due to the kinetic isotope effect (KIE), slowing enzymatic degradation .
Hydroxy and Methoxy Groups : These groups in the target compound improve aqueous solubility and hydrogen-bonding capacity relative to compounds lacking polar substituents.
Spectroscopic and Analytical Comparisons
Notes:
- The deuterated compound’s NMR spectrum will show reduced splitting for deuterated protons, simplifying aromatic region interpretation .
- The base peak at m/z 159 in 12e corresponds to fragmentation at the tetrahydrofuranone-thioether linkage, indicating structural instability under EI-MS conditions .
Biological Activity
2-(3-Fluorophenyl)-5-hydroxy-6-methoxy-4(1H)-quinolinone-d3 is a deuterated derivative of a quinolinone compound, which has garnered attention due to its potential biological activities, particularly in cancer research. This article reviews its synthesis, biological activity, and relevant case studies, highlighting the compound's pharmacological properties and implications for therapeutic applications.
- Molecular Formula : CDHFNO
- Molecular Weight : 288.288 g/mol
- CAS Number : 1256037-41-8
- IUPAC Name : 2-(3-fluorophenyl)-5-hydroxy-6-(trideuteriomethoxy)-1H-quinolin-4-one
Synthesis
The synthesis of this compound involves various synthetic methodologies, including Pd-catalyzed cross-coupling reactions. The synthetic routes typically yield high purity and stability, making it suitable for biological assays.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of quinolinone derivatives, including this compound, against various cancer cell lines. The following findings summarize its biological activity:
| Cell Line | Concentration (µM) | Viability (%) | GI50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 10 | <47 | - |
| MDA-MB-231 | 25 | ~30 | - |
| PC-3 | 15 | ~56 | 28 |
| MRC-5 | 15 | >82 | - |
These results indicate that the compound exhibits significant growth inhibition in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines while showing minimal cytotoxicity towards normal human fetal lung fibroblast cells (MRC-5) at similar concentrations .
The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of heat shock protein 90 (Hsp90). Hsp90 is crucial for the stability and function of various oncogenic proteins. The compound has been shown to induce degradation of client proteins like Cdk4, which is associated with cell cycle regulation .
Case Studies
- In Vitro Studies on Cancer Cell Lines : A comprehensive study assessed several quinolone derivatives' effects on MDA-MB-231 and PC-3 cancer cell lines. The study found that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner, with notable selectivity for cancer cells over normal cells .
- Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated in vitro using MTS assays, revealing that at higher concentrations (25 µM), it could reduce the viability of cancer cells to approximately 30%. This finding underscores the potential of this compound as a lead structure for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
